molecular formula C12H20N2O3 B1444290 Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate CAS No. 1349875-71-3

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B1444290
CAS No.: 1349875-71-3
M. Wt: 240.3 g/mol
InChI Key: KUJJAAMONZQMMV-UHFFFAOYSA-N
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Description

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a diazaspiro heptane ring is fused with an acetyl group and a tert-butyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a diazaspiro heptane derivative with tert-butyl chloroformate and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazaspiro ring structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Similar structure but lacks the acetyl group.

    2,6-Diazaspiro[3.3]heptane dihydrochloride: A hydrochloric salt form of the diazaspiro compound.

    Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: An oxalate salt form

Uniqueness

Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to the presence of both the acetyl and tert-butyl ester groups, which can influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJJAAMONZQMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,6-diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester (130) (purchased from WUXI APPTEC®) ((500 mg, 2.73 mmol) in CH2Cl2 (10 mL) were added KOH (459 mg, 8.19 mmol) and Ac2O (279 mg, 2.73 mmol). The reaction mixture was stirred at RT for 1 h, then diluted with CH2Cl2 (20 mL), washed with H2O (20 mL). The organic layer was washed with brine (20 mL), dried over Na2SO4, and filtered, evaporated to give the product (131) (510 mg, 2.13 mmol, yield: 78%). ESI-MS (M+1): 241 calc. for C12H20N2O3 240.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

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